N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide
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Overview
Description
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide is a useful research compound. Its molecular formula is C26H26N2O5 and its molecular weight is 446.503. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Intermediates
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide, due to its complex quinoline structure, plays a significant role in the synthesis of pharmaceutically active compounds. For instance, intermediates like 3-substituted octahydrobenzo[g]quinolines, integral to pharmaceutical manufacturing, can be synthesized using related compounds. Efficient large-scale manufacturing processes involve starting materials like 1,6-dimethoxynaphthalene, indicating the compound's importance in practical and scalable synthesis routes for pharmaceuticals (Bänziger et al., 2000).
Metabolite Synthesis
Additionally, compounds with structural similarities have been used to synthesize metabolites of various drugs, showcasing their utility in understanding drug metabolism and pharmacokinetics. For example, ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603) metabolites have been efficiently synthesized, offering insights into drug modification and optimization (Mizuno et al., 2006).
Structural Studies and Co-crystals
Structural studies of quinoline derivatives, including those forming amide bonds, have led to the discovery of co-crystals with significant properties. These studies contribute to the understanding of molecular interactions and the design of materials with desired physical and chemical properties. For instance, the structural analysis of quinoline derivatives forming co-crystals with aromatic diols has provided insights into the molecular arrangements conducive to specific functions (Karmakar et al., 2009).
Cytotoxic Activity
The carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities, have been investigated for their cytotoxic activity against various cancer cell lines. This research area highlights the compound's potential in contributing to the development of new anticancer agents, underscoring its significance in medicinal chemistry and oncology research (Deady et al., 2003).
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide involves the condensation of 2-ethoxynaphthalene-1-carboxylic acid with 2-aminoethyl-5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylate, followed by the acylation of the resulting intermediate with ethyl chloroformate.", "Starting Materials": [ "2-ethoxynaphthalene-1-carboxylic acid", "2-aminoethyl-5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylate", "ethyl chloroformate", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Dissolve 2-ethoxynaphthalene-1-carboxylic acid (1.0 equiv) and 2-aminoethyl-5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylate (1.1 equiv) in dichloromethane and add triethylamine (1.1 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Add ethyl chloroformate (1.1 equiv) to the reaction mixture and stir for an additional 24 hours.", "Step 3: Quench the reaction by adding a saturated solution of sodium bicarbonate in water. Extract the organic layer with dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 4: Purify the crude product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent to obtain N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide as a white solid." ] } | |
CAS No. |
851403-56-0 |
Molecular Formula |
C26H26N2O5 |
Molecular Weight |
446.503 |
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C26H26N2O5/c1-4-33-21-10-9-16-7-5-6-8-18(16)23(21)26(30)27-14-13-17-15-19-20(31-2)11-12-22(32-3)24(19)28-25(17)29/h5-12,15H,4,13-14H2,1-3H3,(H,27,30)(H,28,29) |
InChI Key |
XFSWDTDALTWSIO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CC4=C(C=CC(=C4NC3=O)OC)OC |
solubility |
not available |
Origin of Product |
United States |
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